

An In-depth Technical Guide to N,N-Dimethyl-4,4'-azodianiline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N,N-dimethyl-4,4'-azodianiline*

Cat. No.: *B1202054*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-4,4'-azodianiline, also known as 4-Amino-4'-(dimethylamino)azobenzene or Disperse Black 3, is an aromatic azo compound characterized by the presence of a diazo group (-N=N-) connecting two aniline derivatives.^{[1][2]} This molecule is of significant interest due to its applications as a dye and its potential as a scaffold in the development of novel organic materials and pharmacologically active agents.^{[2][3]} Its extended conjugated system is responsible for its characteristic color.^[4] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectroscopic characterization, and a discussion of its known applications and safety considerations.

Chemical and Physical Properties

N,N-Dimethyl-4,4'-azodianiline is typically an orange to red-black crystalline powder.^[4] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **N,N-Dimethyl-4,4'-azodianiline**

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₁₆ N ₄	[4][5]
Molecular Weight	240.30 g/mol	[1]
CAS Number	539-17-3	[5]
Appearance	Orange to red-black crystalline powder	[4]
Melting Point	186 - 187 °C (decomposes)	[4]
Solubility	Soluble in ethanol, acetone, and carbon tetrachloride.	[4]
InChI Key	BVRUIUXYMusKBHG-WUKNDPDISA-N	[2]
SMILES	CN(C)c1ccc(cc1)\N=N\c2ccc(N)cc2	[2]

Synthesis

The synthesis of **N,N-Dimethyl-4,4'-azodianiline** is a two-step process. The first step involves the diazotization of p-nitroaniline followed by an azo coupling reaction with N,N-dimethylaniline to form 4-nitro-4'-(dimethylamino)azobenzene. The second step is the reduction of the nitro group to an amino group to yield the final product.[4][6]

Experimental Protocols

Step 1: Synthesis of 4-nitro-4'-(dimethylamino)azobenzene (Azo Coupling)

This procedure is adapted from the diazotization of p-nitroaniline and coupling with N,N-dimethylaniline.[7]

- Materials:

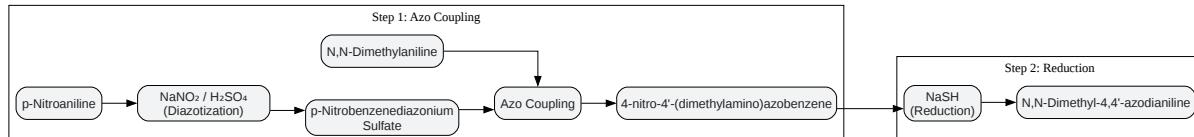
- p-Nitroaniline (1.38 g)
- Concentrated Sulfuric Acid (H₂SO₄, 2 mL)

- Deionized Water (10 mL)
- Sodium Nitrite (NaNO₂, 0.69 g)
- N,N-Dimethylaniline (1.21 g)
- 1 M Hydrochloric Acid (HCl, 1.5 mL)
- 1 M Sodium Hydroxide (NaOH, approx. 10 mL)
- Ice

- Procedure:
 - In a beaker, carefully add 2 mL of concentrated H₂SO₄ to 10 mL of deionized water.
 - To this acidic solution, add 1.38 g of p-nitroaniline. Gently heat the mixture to dissolve the solid.
 - Cool the solution in an ice bath to between 10-15 °C.
 - In a separate test tube, dissolve 0.69 g of NaNO₂ in approximately 2 mL of water.
 - Add the NaNO₂ solution dropwise to the p-nitroaniline solution while maintaining the temperature between 10-15 °C and stirring continuously. This forms the p-nitrobenzenediazonium sulfate.
 - In another beaker, dissolve 1.21 g of N,N-dimethylaniline in 1.5 mL of 1 M HCl.
 - Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with constant stirring. A colored product should form.
 - After complete addition, add approximately 10 mL of cold 1 M NaOH solution to neutralize the mixture.
 - Collect the precipitated solid by vacuum filtration, wash with cold water, and air dry.

Step 2: Reduction of 4-nitro-4'-(dimethylamino)azobenzene to **N,N-Dimethyl-4,4'-azodianiline**

This procedure is adapted from the reduction of a similar nitro-azo compound.[\[8\]](#)

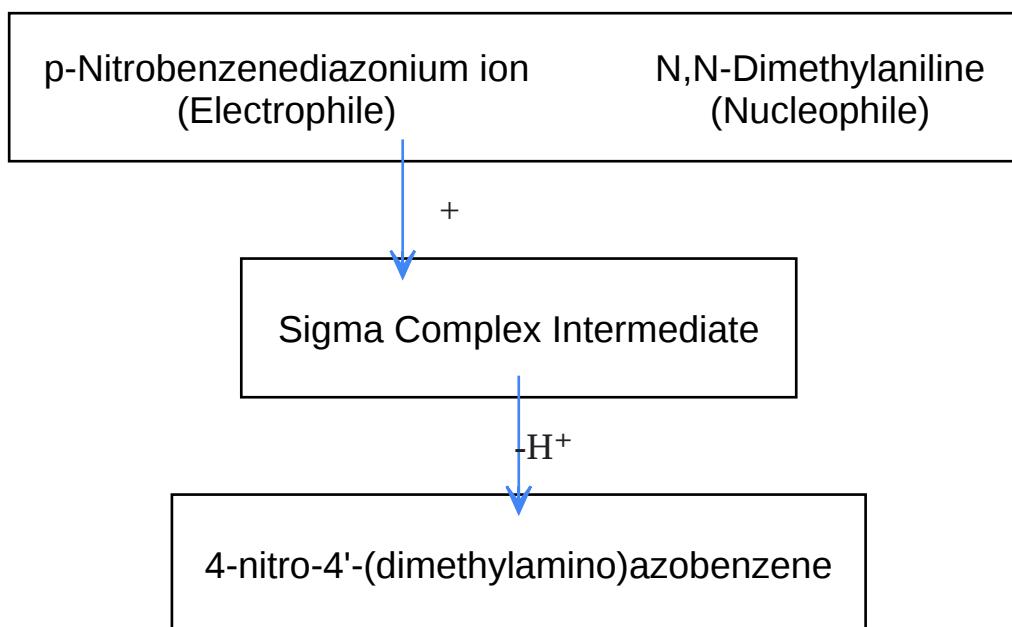

- Materials:

- 4-nitro-4'-(dimethylamino)azobenzene (from Step 1)
- Ethanol
- 25% Sodium Hydrogen Sulfide (NaSH) solution

- Procedure:

- Suspend the 4-nitro-4'-(dimethylamino)azobenzene in ethanol in a round-bottom flask equipped with a reflux condenser and a stirrer.
- Heat the suspension to a gentle reflux.
- Add a 25% solution of sodium hydrogen sulfide dropwise to the refluxing suspension over a period of approximately 35 minutes.
- Continue refluxing with stirring for an additional hour.
- Cool the reaction mixture to room temperature.
- Add water to the mixture to precipitate the product.
- Collect the solid by vacuum filtration.
- Wash the residue with a water/ethanol mixture (3:1 by volume).
- Dry the final product, **N,N-dimethyl-4,4'-azodianiline**, in a vacuum oven at 50 °C.

Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **N,N-Dimethyl-4,4'-azodianiline**.

Reaction Mechanism: Electrophilic Aromatic Substitution

The core of the synthesis is the azo coupling, which is an electrophilic aromatic substitution reaction. The diazonium ion acts as the electrophile, and the electron-rich N,N-dimethylaniline acts as the nucleophile. The substitution typically occurs at the para position of the aniline derivative due to steric hindrance and electronic effects.

[Click to download full resolution via product page](#)

Caption: General mechanism of the azo coupling reaction.

Spectroscopic Characterization

Spectroscopic techniques are crucial for confirming the structure and purity of the synthesized **N,N-Dimethyl-4,4'-azodianiline**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on both rings and the methyl protons of the dimethylamino group. The chemical shifts and splitting patterns would confirm the substitution pattern.
 - ^{13}C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments, confirming the presence of the aromatic rings, the azo group-attached carbons, and the methyl carbons.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic rings and methyl groups, C=C stretching of the aromatic rings, and the N=N stretching of the azo group.
- UV-Visible (UV-Vis) Spectroscopy: Due to its extended π -conjugated system, **N,N-Dimethyl-4,4'-azodianiline** exhibits strong absorption in the visible region of the electromagnetic spectrum, which is responsible for its color. The λ_{max} value can be used for quantitative analysis.

Applications and Research Directions

N,N-Dimethyl-4,4'-azodianiline and its derivatives have several applications and are subjects of ongoing research:

- Dye Industry: It is used as a disperse dye, known as Disperse Black 3, for coloring synthetic fibers.[\[2\]](#)[\[4\]](#)

- Analytical Chemistry: Azo compounds are often used as pH indicators and in colorimetric assays due to their color changes in different chemical environments.
- Organic Synthesis: The amino and azo functionalities serve as reactive sites for the synthesis of more complex molecules, including Schiff bases and heterocyclic compounds. [\[2\]](#)
- Pharmacological Research: While specific signaling pathway involvement for **N,N-Dimethyl-4,4'-azodianiline** is not well-documented, related azo compounds have been investigated for various biological activities, including antimicrobial and anticancer properties.[\[3\]](#) The structural motif of this compound makes it a candidate for further investigation in drug discovery and development. Future research could focus on its potential interactions with biological targets and its metabolic fate.

Safety and Handling

N,N-Dimethyl-4,4'-azodianiline should be handled with care in a laboratory setting.

- Hazards: It may cause skin, eye, and respiratory tract irritation.[\[1\]](#) It is classified as a warning for skin and serious eye irritation.[\[1\]](#)
- Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

N,N-Dimethyl-4,4'-azodianiline is a versatile azo compound with established applications in the dye industry and potential for further exploration in materials science and medicinal chemistry. This guide provides a foundational understanding of its properties, synthesis, and characterization, intended to support researchers and scientists in their work with this molecule. Further investigation into its biological activities and potential signaling pathway interactions is a promising area for future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-((4-aminophenyl)azo)-N,N-dimethylaniline | C14H16N4 | CID 10872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-二甲基-4,4'-二胺基偶氮苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. worlddyeviety.com [worlddyeviety.com]
- 5. scbt.com [scbt.com]
- 6. N,N-DIMETHYL-4,4'-AZODIANILINE | 539-17-3 [chemicalbook.com]
- 7. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 8. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to N,N-Dimethyl-4,4'-azodianiline]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1202054#what-is-n-n-dimethyl-4-4-azodianiline\]](https://www.benchchem.com/product/b1202054#what-is-n-n-dimethyl-4-4-azodianiline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com